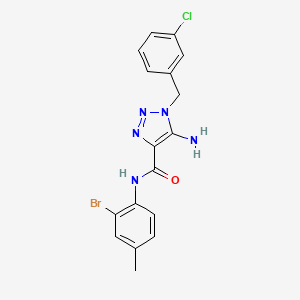

5-amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

描述

5-Amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a carboxamide group at position 4, and aromatic substituents at positions 1 and N. The 3-chlorobenzyl group at position 1 and the 2-bromo-4-methylphenyl group at the carboxamide nitrogen introduce steric bulk and electronic modulation, which are critical for biological interactions .

属性

IUPAC Name |

5-amino-N-(2-bromo-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN5O/c1-10-5-6-14(13(18)7-10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLYRXBOCCQUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 899736-80-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15BrClN5O

- Molecular Weight : 420.7 g/mol

- Structure : The compound features a triazole ring which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly for its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,2,3-triazoles were synthesized and evaluated for their inhibitory effects against various bacterial strains and fungi. The biological evaluations indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential has also been explored. In a study involving various triazole derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 μM against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Compounds in the triazole family have been shown to inhibit enzymes critical for microbial survival and cancer cell growth.

- Receptor Interaction : Binding to specific receptors can modulate cellular signaling pathways involved in apoptosis and cell cycle regulation.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, the compound demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations. This positions it as a candidate for further development in treating tuberculosis .

Study on Cytotoxicity

In evaluating the cytotoxic effects on human embryonic kidney cells (HEK-293), the compound showed low toxicity levels at concentrations effective against cancer cells. This is crucial for developing therapeutic agents with minimal side effects .

Summary Table of Biological Activities

科学研究应用

Anticancer Properties

Recent studies have demonstrated that compounds within the triazole family exhibit promising anticancer activities. The specific compound has been investigated for its effects on various cancer cell lines. For instance, research has indicated that triazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival.

- Case Study : A study published in Molecules explored the synthesis of various triazole derivatives and their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced their anticancer potency, making them potential candidates for further development as therapeutic agents against cancers such as breast and lung cancer .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Triazoles are known for their ability to disrupt the synthesis of essential biomolecules in bacteria and fungi.

- Research Findings : A recent publication highlighted the synthesis of new triazole derivatives, including 5-amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, which demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be lower than those of traditional antibiotics, indicating a potential for developing new antimicrobial therapies .

Interaction with Pregnane X Receptor

The compound has been studied for its interaction with the Pregnane X receptor (PXR), a key regulator of drug metabolism.

- Mechanism : PXR activation can lead to increased metabolism of drugs, affecting their efficacy and safety profiles. Research has shown that certain triazole derivatives can act as PXR agonists or antagonists, influencing the pharmacokinetics of co-administered drugs .

Implications for Drug Development

Understanding how this compound interacts with PXR can inform drug development strategies aimed at minimizing adverse drug reactions while maximizing therapeutic effects.

Summary of Research Findings

相似化合物的比较

Table 1: Substituent Effects on Key Properties

*Calculated using fragment-based methods.

常见问题

Q. Yield Optimization :

- Temperature control (60–80°C for CuAAC) minimizes side reactions.

- Stoichiometric ratios (1:1 for azide:alkyne) and catalyst loading (5–10 mol% CuI) improve yield .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl groups) .

- C NMR verifies carbonyl (C=O) and triazole ring carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 435.2) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What preliminary biological screening models assess antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .

- Enzyme Inhibition : Target-specific assays (e.g., HDAC or kinase inhibition) with IC determination .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified halogen (Br → Cl/F) or benzyl groups (3-Cl → 4-Cl). Compare bioactivity profiles .

- Key Findings :

- Bromine at the 2-position enhances anticancer activity (e.g., 2-Br vs. 2-Cl reduces IC by 40% in MCF-7) .

- 3-Chlorobenzyl improves metabolic stability over unsubstituted benzyl .

- Statistical Tools : Multivariate analysis (e.g., PCA) correlates structural features with activity .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling :

- ADME Studies : Measure plasma half-life (e.g., rodent models) and tissue distribution via LC-MS/MS .

- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites .

- Experimental Design : Use factorial DoE to test variables (dose, formulation) and identify confounding factors .

Advanced: How do computational methods enhance mechanistic understanding?

Methodological Answer:

- Molecular Docking : Simulate binding to HDAC8 (PDB: 1T69) using AutoDock Vina. Identify key interactions (e.g., triazole NH with Glu) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic attack .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Advanced: What methodologies optimize solubility and bioavailability?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .

- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance oral absorption .

- Co-crystallization : Screen with succinic acid or caffeine to improve dissolution rate .

Advanced: How to apply Design of Experiments (DoE) in optimizing synthesis?

Methodological Answer:

- Factors and Levels : Test temperature (50–90°C), catalyst load (1–10 mol%), and solvent (DMF vs. THF) .

- Response Surface Methodology : Central composite design (CCD) models yield (%) and purity (% area HPLC).

- Validation : Confirm optimal conditions (e.g., 70°C, 5 mol% CuI, DMF) with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。